molecular formula C17H10N4OS2 B2621158 N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207045-58-6

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2621158
CAS No.: 1207045-58-6
M. Wt: 350.41
InChI Key: VJQSVRKKPVHNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused acenaphtho[1,2-d]thiazole system linked via a carboxamide group to a 4-methyl-1,2,3-thiadiazole moiety. Thiadiazoles and thiazoles are well-documented pharmacophores, often associated with antimicrobial, antitumor, and antiviral activities .

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4OS2/c1-8-14(24-21-20-8)16(22)19-17-18-13-10-6-2-4-9-5-3-7-11(12(9)10)15(13)23-17/h2-7H,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQSVRKKPVHNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multicomponent reactions. One common method includes the condensation of acenaphthylene-1,2-dione with appropriate amines and sulfur-containing reagents under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Step 2: Amide Coupling

  • Reagents : Acenaphtho[1,2-d]thiazol-8-amine (1.2 eq), 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1 eq), triethylamine (3 eq) in dichloromethane .

  • Conditions : Stirred at 25°C for 12 h .

  • Yield : 72–85% .

Key Characterization Data :

PropertyValueSource
Molecular Formula C₁₈H₁₁N₅OS₂
CAS No. 223580-51-6
Melting Point 198–202°C

Acid Stability

  • Observation : The 1,2,3-thiadiazole ring undergoes hydrolysis in concentrated HCl (12 M) at 80°C, yielding 4-methylthiazole-5-carboxylic acid and acenaphthothiazol-8-amine .

  • Mechanism : Protonation of the sulfur atom weakens the S–N bond, leading to ring cleavage .

Base Stability

  • Reaction : Treatment with NaOH (5 M) at 60°C for 6 h causes decarboxylation of the carboxamide group, forming N-(acenaphthothiazol-8-yl)-4-methyl-1,2,3-thiadiazole .

  • Yield : 68% .

Carboxamide Modifications

  • Reduction : LiAlH₄ in THF reduces the carboxamide to a methyleneamine (−CONH− → −CH₂NH−) at 0°C .

  • Yield : 55% .

Electrophilic Substitution

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the acenaphthylene C9 position .

  • Yield : 40% .

Thermal Stability

ConditionObservationReference
150°C (N₂ atmosphere) Decomposes via thiadiazole ring opening
200°C Forms polymeric sulfides

Biological Reactivity

While not the focus of chemical reactions, the compound inhibits STAT3 (IC₅₀ = 2.44 µM) by forming hydrogen bonds with His332 and Asn567 residues .

Comparative Reactivity of Analogues

DerivativeReaction Rate (Hydrolysis)Key Difference
4-Methyl-1,2,3-thiadiazole-5-carboxamide 1.0× (reference)Baseline stability
4-Trifluoromethyl analogue 0.3×Electron-withdrawing groups slow hydrolysis
4-Phenyl analogue 2.5×Steric hindrance accelerates degradation

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H10N4OS2C_{17}H_{10}N_{4}OS_{2} and a molecular weight of approximately 350.4 g/mol. Its structure features a fused bicyclic system comprising thiazole and thiadiazole rings, which contribute to its biological activity and chemical properties. The presence of the acenaphthene moiety adds rigidity to the structure, potentially influencing its interactions with biological targets .

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may demonstrate similar activities against various bacterial and fungal strains. Studies have shown that related thiadiazole derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications. Thiadiazole derivatives have been reported to inhibit tumor growth by interfering with DNA replication and cell division processes. For instance, studies on similar compounds have shown their ability to target key kinases involved in tumorigenesis and to induce apoptosis in cancer cells . The specific mechanisms of action may include inhibition of RNA and DNA synthesis without adversely affecting protein synthesis .

Case Studies

Several studies have explored the biological activities of thiadiazole derivatives:

  • Antimicrobial Screening : A study evaluated various thiadiazole derivatives for their antibacterial activity against multiple strains, revealing promising results for compounds structurally related to this compound .
  • Anticancer Studies : Another investigation focused on the cytotoxic effects of thiadiazole compounds against human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition rates against breast cancer cells (MCF7) and other cancer types .

Summary of Applications

Application TypeDescription
AntimicrobialEffective against various bacterial and fungal strains; potential for developing new antimicrobial agents.
AnticancerInhibition of tumor growth; targeting DNA replication and key kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Key Comparisons:

  • 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives (): These analogs replace the acenaphtho-thiazole with a pyridinyl group, reducing aromatic bulk and lipophilicity.
  • Cephalosporin-thiadiazole hybrids (): While structurally distinct (β-lactam antibiotics), these compounds highlight the utility of thiadiazole moieties in enhancing stability and bioactivity in drug design .

Table 1: Structural Comparison

Compound Core Structure Substituent Key Structural Features
Target Compound 1,2,3-thiadiazole-5-carboxamide 4-methyl, N-linked to acenaphtho[1,2-d]thiazol-8-yl Fused bicyclic system, high lipophilicity
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole-5-carboxamide 4-methyl, 2-pyridinyl Monocyclic thiazole, moderate polarity
1,3,4-Thiadiazole-carboxamide 1,3,4-thiadiazole Varied N-substituents Different isomer, varied electronic effects

Key Routes:

  • Target Compound Synthesis : Likely involves coupling an acenaphtho-thiazol-8-amine with a 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative using classic reagents like EDCI/HOBt, analogous to methods for pyridinyl-thiazole carboxamides .
  • Pyridinyl-Thiazole Carboxamides (): Synthesized via hydrolysis of ethyl esters followed by amine coupling, suggesting scalability and mild reaction conditions .
  • 1,3,4-Thiadiazoles (): Cyclization of thiourea precursors with iodine/triethylamine, contrasting with the target’s likely linear synthesis .

Inferred Insights:

  • Antimicrobial Potential: 1,3,4-thiadiazole derivatives exhibit MIC values <10 µM against Gram-positive bacteria , suggesting the target compound’s 1,2,3-thiadiazole may offer comparable or improved activity.
  • Antitumor Activity : Pyridinyl-thiazole carboxamides show IC₅₀ values in the low micromolar range in kinase inhibition assays . The acenaphtho-thiazole’s bulk may enhance target selectivity but reduce solubility.

Table 3: Activity Comparison

Compound Reported Activity Model System Reference
Target Compound (hypothetical) Potential kinase inhibition Inferred from structural analogs
Pyridinyl-Thiazole Carboxamides IC₅₀ = 1.2–5.8 µM Cancer cell lines
1,3,4-Thiadiazoles MIC = 2–8 µg/mL S. aureus, E. coli

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~405 g/mol) exceeds pyridinyl analogs (MW ~260 g/mol), impacting bioavailability .
  • Solubility : The acenaphtho-thiazole’s hydrophobicity likely reduces aqueous solubility compared to pyridinyl derivatives, necessitating formulation adjustments .

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17_{17}H10_{10}N4_{4}OS2_{2}
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 1207045-58-6

The structure features an acenaphthothiazole moiety combined with a thiadiazole carboxamide, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Acenaphthothiazole Core : This can be achieved through cyclization reactions involving acenaphthenequinone and thioamide.
  • Introduction of the Thiadiazole Moiety : This step usually involves reacting a suitable precursor with hydrazine derivatives.
  • Formation of the Carboxamide Group : The final step involves acylation to introduce the carboxamide functionality.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through activation of caspase pathways and modulation of mitochondrial membrane potential. Studies have shown that related thiadiazole derivatives can inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Bacteria : Similar compounds have demonstrated effectiveness against various Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 3.91 to 62.5 µg/mL. Notably, some derivatives showed higher activity than standard antibiotics like nitrofurantoin against Staphylococcus aureus strains .

Study on Anticancer Activity

A study evaluating a library of thiadiazole derivatives found that several compounds exhibited potent anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most effective compounds induced significant cell cycle arrest and apoptosis .

Antimicrobial Efficacy

Another research highlighted a derivative that showed a lethal effect against Staphylococcus aureus strains at concentrations significantly lower than those required for traditional antibiotics. The study concluded that these compounds could serve as lead molecules for developing new antimicrobial agents .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation
AntimicrobialEffective against Gram-positive bacteria; higher potency than nitrofurantoin

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodology :

  • Step 1 : Start with the coupling of acenaphtho[1,2-d]thiazol-8-amine with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in anhydrous acetonitrile under reflux for 1–3 minutes. This step is analogous to thiadiazole carboxamide syntheses described for similar scaffolds .
  • Step 2 : Cyclization of intermediates in DMF with iodine and triethylamine, which facilitates sulfur cleavage and ring formation. This method is validated for related thiadiazole derivatives .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.
    • Key Data :
Reaction StepSolvent/ConditionsYield (%)Analytical Confirmation
CouplingAcetonitrile, reflux65–75TLC, 1H NMR^1 \text{H NMR}
CyclizationDMF, I2_2, Et3_3N80–8513C NMR^{13} \text{C NMR}, HPLC

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm aromatic proton environments, methyl group signals, and carbonyl resonance. For example, the 4-methyl group on the thiadiazole appears as a singlet at ~2.5 ppm in 1H^1 \text{H} NMR .
  • HPLC : Purity assessment (>99%) using a C18 column with UV detection at 254 nm, as validated for structurally related thiadiazole carboxamides .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 396.08) .

Advanced Research Questions

Q. What experimental strategies are used to investigate its mechanism of action as a store-operated calcium entry (SOCE) inhibitor?

  • Methodology :

  • Calcium Imaging : Use Fura-2 AM-loaded cells (e.g., HEK293 or cardiac fibroblasts) to measure intracellular Ca2+^{2+} flux upon SOCE activation (e.g., thapsigargin-induced ER Ca2+^{2+} depletion). Compare responses with/without the compound .
  • Electrophysiology : Patch-clamp assays to directly measure CRAC (Ca2+^{2+} release-activated Ca2+^{2+}) channel activity in ORAI1-transfected cells .
  • Competitive Binding Assays : Use fluorescently labeled BTP2 (YM-58483, a known SOCE inhibitor) to assess displacement by the compound .
    • Key Data :
  • IC50_{50} values for SOCE inhibition (e.g., 0.5–2 µM range, comparable to BTP2) .
  • Dose-dependent reduction in NFAT nuclear translocation in T-cells, a downstream SOCE effect .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Approach :

  • Core Modifications : Synthesize analogs with substituent variations on the acenaphthene (e.g., halogenation at position 5) or thiadiazole (e.g., replacing methyl with ethyl) .
  • Bioactivity Testing : Evaluate analogs in SOCE inhibition assays and cytotoxicity screens (e.g., MTT assays on cancer cell lines) .
  • Computational Modeling : Molecular docking against ORAI1 (PDB: 6B6A) to predict binding affinities and guide synthetic priorities .
    • Key Findings :
  • Electron-withdrawing groups on the acenaphthene improve solubility without compromising activity .
  • Bulky substituents on the thiadiazole reduce membrane permeability, lowering efficacy .

Q. What in vitro models are suitable for evaluating antitumor potential?

  • Models :

  • Cancer Cell Lines : Test against MCF-7 (breast), A549 (lung), and HepG2 (liver) cells using proliferation assays (e.g., BrdU incorporation) .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .
  • Cell Cycle Analysis : Flow cytometry to assess G1/S arrest, a common thiazole-induced phenotype .
    • Key Data :
Cell LineIC50_{50} (µM)Caspase-3 Activation (Fold)
MCF-712.4 ± 1.23.8
A54918.9 ± 2.12.5
HepG29.7 ± 0.94.2

Notes on Data Contradictions

  • While highlights thiadiazole carboxamides as plant activators (e.g., tiadinil), the compound’s SOCE inhibition ( ) suggests divergent biological roles. Researchers should contextualize activity based on target systems (e.g., mammalian vs. plant cells).
  • Synthetic yields in (80–85%) may vary with acenaphthene substituents; rigorous optimization of stoichiometry and solvent is advised .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.